molecular formula C9H11ClF3NO B3101364 (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride CAS No. 1391397-32-2

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3101364
CAS No.: 1391397-32-2
M. Wt: 241.64
InChI Key: YZQDZBQXSQCSMM-QRPNPIFTSA-N
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Description

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO and its molecular weight is 241.64. The purity is usually 95%.
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Biological Activity

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its molecular formula is C9_9H11_{11}ClF3_3NO, and it has a molecular weight of approximately 241.64 g/mol. This compound is characterized by its trifluoromethyl group and methoxy-substituted aromatic ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC9_9H11_{11}ClF3_3NO
Molecular Weight241.64 g/mol
CAS Number1391397-32-2
Melting PointNot available
Boiling PointNot available

The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that compounds with similar structures often exhibit properties such as:

  • Antidepressant Activity : Compounds with amine functionalities can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : The presence of the methoxy group may enhance the compound's ability to interact with cellular receptors involved in cancer proliferation.

Case Studies and Research Findings

Research on related compounds indicates that structural modifications can significantly affect biological efficacy. For instance:

  • Anticancer Activity : A study on similar trifluoromethylated compounds revealed IC50_{50} values indicating potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active derivatives in that study showed IC50_{50} values ranging from 0.12 to 2.78 µM against MCF-7 cells .
    CompoundCell LineIC50_{50} (µM)
    Trifluoromethyl Derivative AMCF-70.48
    Trifluoromethyl Derivative BHCT-1160.19
    (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HClMCF-7TBD
  • Neurotransmitter Interaction : In vitro studies have shown that similar compounds can inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects. This is particularly relevant for compounds targeting monoamine transporters .

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds have shown moderate toxicity profiles. Safety assessments typically include evaluations for:

  • Acute Toxicity : Hazard statements indicate potential risks such as irritation to skin and eyes.
  • Chronic Toxicity : Long-term exposure studies are necessary to determine the compound's safety for therapeutic use.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQDZBQXSQCSMM-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.